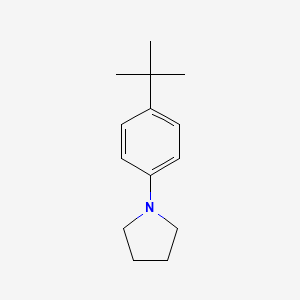
1-(4-Tert-butylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)pyrrolidine typically involves the reaction of 4-tert-butylphenyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology allows for better control over reaction conditions, leading to higher purity and reduced by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their function. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
4-tert-Butylphenol: A related compound with a tert-butyl group attached to a phenol ring.
N-alkylated Pyrrolidines: Compounds with various alkyl groups attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness: 1-(4-Tert-butylphenyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-tert-butylphenyl group, which confer distinct steric and electronic properties. This combination enhances its potential as a versatile scaffold in drug discovery and material science .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
VPXKSMHKVUAWOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


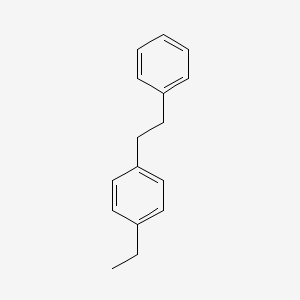

![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
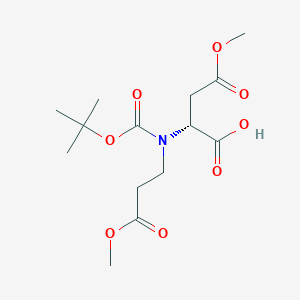
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)


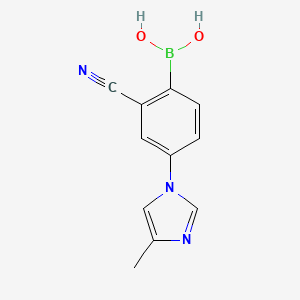

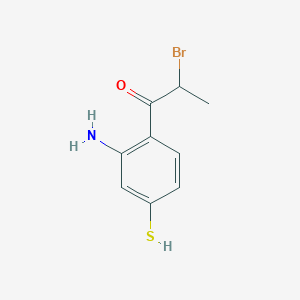
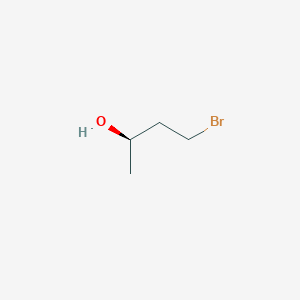
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)


